![molecular formula C13H23NO2 B3289992 Tert-butyl 4-aminobicyclo[2.2.2]octane-1-carboxylate CAS No. 862501-92-6](/img/structure/B3289992.png)
Tert-butyl 4-aminobicyclo[2.2.2]octane-1-carboxylate
Overview
Description
Tert-butyl 4-aminobicyclo[2.2.2]octane-1-carboxylate, also known as tert-butyl N-{4-aminobicyclo[2.2.2]octan-1-yl}carbamate, is a chemical compound with the CAS Number: 1630906-54-5 . It has a molecular weight of 240.35 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H24N2O2/c1-11(2,3)17-10(16)15-13-7-4-12(14,5-8-13)6-9-13/h4-9,14H2,1-3H3,(H,15,16) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Mechanism of Action
Tert-butyl 4-aminobicyclo[2.2.2]octane-1-carboxylate inhibits glutamate transporters by binding to their substrate-binding site and preventing the uptake of glutamate. This results in an increase in extracellular glutamate levels and can lead to excitotoxicity and neuronal damage. This compound is a non-selective inhibitor of glutamate transporters and can inhibit both excitatory and inhibitory transporters.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro, this compound has been shown to increase extracellular glutamate levels and induce excitotoxicity in neuronal cultures. In vivo, this compound has been shown to increase seizure susceptibility and cause neuronal damage in animal models. However, this compound has also been shown to have neuroprotective effects in some models of ischemia and traumatic brain injury.
Advantages and Limitations for Lab Experiments
Tert-butyl 4-aminobicyclo[2.2.2]octane-1-carboxylate is a useful tool for investigating the function of glutamate transporters in the brain. Its non-selective inhibition of glutamate transporters allows for the study of both excitatory and inhibitory transporters, which is important for understanding their role in neurological disorders. However, this compound has several limitations for lab experiments. Its non-selective inhibition of glutamate transporters can lead to off-target effects and neuronal damage. Additionally, this compound has poor solubility in aqueous solutions, which can limit its use in some experiments.
Future Directions
There are several future directions for the use of Tert-butyl 4-aminobicyclo[2.2.2]octane-1-carboxylate in scientific research. One area of interest is the development of more selective inhibitors of glutamate transporters. This would allow for the study of specific transporters and could lead to the development of more targeted therapies for neurological disorders. Another area of interest is the use of this compound in combination with other drugs to enhance its neuroprotective effects. Finally, the use of this compound in animal models of neurological disorders could provide valuable insights into the role of glutamate transporters in these conditions.
Scientific Research Applications
Tert-butyl 4-aminobicyclo[2.2.2]octane-1-carboxylate is primarily used as a tool for investigating the function of glutamate transporters in the brain. Glutamate is the primary excitatory neurotransmitter in the brain and is involved in many important physiological processes, including learning and memory. Glutamate transporters are responsible for removing excess glutamate from the synaptic cleft, and dysfunction of these transporters has been implicated in several neurological disorders, including epilepsy and ischemia. This compound is a potent inhibitor of glutamate transporters and can be used to study their function in vitro and in vivo.
Safety and Hazards
properties
IUPAC Name |
tert-butyl 4-aminobicyclo[2.2.2]octane-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-11(2,3)16-10(15)12-4-7-13(14,8-5-12)9-6-12/h4-9,14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFGKTJBVISTMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C12CCC(CC1)(CC2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401187871 | |
Record name | 1,1-Dimethylethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401187871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
862501-92-6 | |
Record name | 1,1-Dimethylethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=862501-92-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401187871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-aminobicyclo[2.2.2]octane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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